molecular formula C11H13F3O B2563646 [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol CAS No. 2375259-77-9

[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol

Cat. No.: B2563646
CAS No.: 2375259-77-9
M. Wt: 218.219
InChI Key: DHVYDFWXDSZEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol typically involves the reaction of a trifluoromethylated precursor with a phenylmethanol derivative. One common method includes the use of Grignard reagents, where a trifluoromethylated Grignard reagent reacts with a benzaldehyde derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol apart is its specific combination of a trifluoromethyl group with a methanol group attached to a phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

[3-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYDFWXDSZEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.